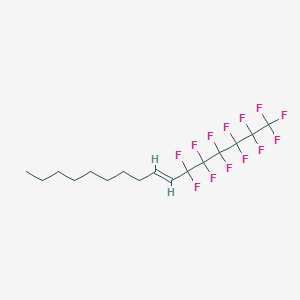

1-(Perfluorohexyl)dec-1-ene

Overview

Description

1-(Perfluorohexyl)dec-1-ene is a fluorinated organic compound characterized by the presence of a perfluorohexyl group attached to a dec-1-ene backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)dec-1-ene can be synthesized through the reaction of 1-decyne with perfluoro-1-iodohexane. This reaction typically involves the use of a palladium catalyst under controlled conditions to facilitate the coupling of the alkyne and the perfluoroalkyl iodide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorohexyl)dec-1-ene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorohexyl carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, forming perfluorohexyl decane.

Substitution: The compound can participate in substitution reactions where the perfluorohexyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Perfluorohexyl carboxylic acids.

Reduction: Perfluorohexyl decane.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1-(Perfluorohexyl)dec-1-ene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of fluorinated surfactants and their interactions with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of high-performance materials, including coatings and lubricants

Mechanism of Action

The mechanism of action of 1-(Perfluorohexyl)dec-1-ene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with lipid membranes, altering their properties and affecting membrane-associated processes.

Pathways Involved: It can influence pathways related to lipid metabolism and membrane fluidity, potentially impacting cellular functions

Comparison with Similar Compounds

- 1-(Perfluorohexyl)oct-1-ene

- 1-(Perfluorohexyl)non-1-ene

- 1-(Perfluorohexyl)dodec-1-ene

Comparison: 1-(Perfluorohexyl)dec-1-ene stands out due to its specific chain length, which provides a balance between hydrophobicity and chemical reactivity. Compared to shorter or longer chain analogs, it offers unique properties that make it suitable for specific applications in materials science and industrial chemistry .

Biological Activity

1-(Perfluorohexyl)dec-1-ene is a perfluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These substances are characterized by their carbon-fluorine bonds, which confer unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of this compound, focusing on its effects on human health and the environment, as well as relevant case studies and research findings.

This compound has a chemical formula of C16H31F13 and features a long carbon chain with multiple fluorine atoms. Its structure contributes to its hydrophobic nature, making it useful in various applications, including surfactants and coatings.

Toxicological Studies

Recent studies have indicated that PFAS, including this compound, may exhibit various biological activities that can impact human health. The following table summarizes key findings from toxicological studies:

| Study | Organism | Biological Effect | Findings |

|---|---|---|---|

| Fenton et al. (2021) | Rodents | Endocrine disruption | Exposure led to altered hormone levels. |

| Lau et al. (2006) | Fish | Developmental toxicity | Significant malformations observed in embryos. |

| White et al. (2011) | Humans | Immune system effects | Correlation found between PFAS exposure and reduced vaccine response. |

These studies highlight potential health risks associated with exposure to this compound and related compounds, particularly concerning endocrine and immune system functions.

Environmental Impact

The persistence of PFAS in the environment raises concerns about their bioaccumulation and potential ecological effects. Research indicates that these compounds can accumulate in wildlife, leading to adverse effects on reproduction and development. A systematic review of over 150 studies on PFAS revealed significant evidence of reproductive and developmental toxicity across various species, emphasizing the need for further investigation into the environmental impact of this compound .

Case Study 1: Human Health Effects

A cohort study conducted among populations exposed to PFAS through contaminated drinking water demonstrated an association between high levels of PFAS and increased cholesterol levels, thyroid disease, and certain cancers. This study underscores the potential health risks linked to compounds like this compound .

Case Study 2: Wildlife Exposure

Research on aquatic organisms has shown that exposure to PFAS can lead to endocrine disruption and reproductive failures in fish populations. One notable study documented skewed sex ratios in fish exposed to contaminated waters, suggesting that this compound may contribute to ecological imbalances .

Regulatory Considerations

Given the potential health risks associated with PFAS, regulatory agencies are increasingly scrutinizing these compounds. The U.S. Environmental Protection Agency (EPA) has initiated efforts to assess the risks posed by PFAS, including this compound, as part of broader initiatives aimed at reducing human exposure to harmful substances .

Properties

IUPAC Name |

(E)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJXRIUXCGTRG-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895440 | |

| Record name | (7E)-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152128-75-1 | |

| Record name | (7E)-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.